S6K Substrate
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Overview
Description
The S6K Substrate is a peptide sequence derived from the human 40S ribosomal protein S6. This substrate is utilized by various active protein kinases, including but not limited to CLK2, MRCKalpha, MRCKbeta, p70S6K, ROCK1, ROCK2, RSK1, RSK3, PIM1, and PIM2 . The sequence of the this compound is Lys-Arg-Arg-Arg-Leu-Ala-Ser-Leu-Arg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The S6K Substrate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
The S6K Substrate undergoes phosphorylation reactions, where specific serine or threonine residues are phosphorylated by protein kinases. This modification is crucial for the substrate’s role in signal transduction pathways .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is commonly used as the phosphate donor in phosphorylation reactions.
Conditions: These reactions typically occur in buffered solutions at physiological pH and temperature.
Major Products
The primary product of these reactions is the phosphorylated form of the this compound, which can then participate in various cellular processes .
Scientific Research Applications
The S6K Substrate is widely used in scientific research due to its role in various cellular processes:
Mechanism of Action
The S6K Substrate exerts its effects through phosphorylation by specific protein kinases. This phosphorylation event triggers downstream signaling pathways that regulate various cellular functions, including protein synthesis, cell growth, and metabolism . The molecular targets of the this compound include ribosomal protein S6 and other components of the translational machinery .
Comparison with Similar Compounds
Similar Compounds
RSK Substrate: Another peptide substrate used by ribosomal S6 kinases.
Akt Substrate: Utilized by protein kinase B (Akt) in similar phosphorylation reactions.
Uniqueness
The S6K Substrate is unique due to its specific sequence derived from the human 40S ribosomal protein S6, making it particularly suitable for studying the activity of S6 kinases .
Properties
Molecular Formula |
C48H94N22O11 |
---|---|
Molecular Weight |
1155.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H94N22O11/c1-25(2)22-33(41(77)63-27(5)36(72)70-35(24-71)43(79)69-34(23-26(3)4)42(78)67-32(44(80)81)16-11-21-62-48(57)58)68-40(76)31(15-10-20-61-47(55)56)66-39(75)30(14-9-19-60-46(53)54)65-38(74)29(13-8-18-59-45(51)52)64-37(73)28(50)12-6-7-17-49/h25-35,71H,6-24,49-50H2,1-5H3,(H,63,77)(H,64,73)(H,65,74)(H,66,75)(H,67,78)(H,68,76)(H,69,79)(H,70,72)(H,80,81)(H4,51,52,59)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ZEWMGFRMZSJVJX-AGQURRGHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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